

Chemical and Physical Properties of Nadolol D9

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Nadolol D9 is the deuterium-labeled version of Nadolol, a non-selective beta-adrenergic receptor blocker. The introduction of deuterium atoms can be useful in metabolic studies, as it can alter the pharmacokinetic profile of the drug, and it is also commonly used as an internal standard for quantitative analysis by NMR or mass spectrometry.[1]

Multiple CAS numbers have been reported for **Nadolol D9**, which may correspond to different deuterated isomers or listings by various suppliers.

Table 1: CAS Numbers and Molecular Details for Nadolol D9

CAS Number	Molecular Formula	Molecular Weight (g/mol)	Source(s)
1432056-38-6	C17H18D9NO4	318.46	Santa Cruz Biotechnology[2]
1246820-10-9	C17H18D9NO4	318.46	LGC Standards, Pharmaffiliates[3][4][5]
94513-92-5	C17H18D9NO4	318.46	GlpBio[6]

Table 2: Physicochemical and Pharmacokinetic Properties of Nadolol



Property	Value	Source(s)
Parent Compound (Nadolol) CAS	42200-33-9	LGC Standards, Wikipedia[3]
Molecular Formula (Nadolol)	C17H27NO4	Wikipedia[7]
Molar Mass (Nadolol)	309.406 g·mol ⁻¹	Wikipedia[7]
Solubility (Nadolol D9)	In DMSO: 100 mg/mL (314.01 mM) with sonication	GlpBio[6]
Protein Binding	Approximately 30% (to alpha- 1-acid glycoprotein)	DrugBank Online[8]
Metabolism	Not metabolized by the liver in humans	DrugBank Online[8]
Elimination Half-life	14–24 hours	Wikipedia[7]
Excretion	Primarily renal and fecal (unchanged)	DrugBank Online, Wikipedia[7]
Volume of Distribution	147-157 L in healthy subjects	DrugBank Online[8]

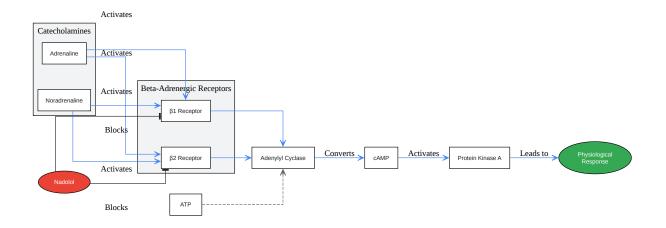
Mechanism of Action and Signaling Pathways

Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β_1 and β_2 adrenergic receptors.[7] This blockade inhibits the downstream effects of catecholamines like adrenaline and noradrenaline.[9]

- β₁ Receptor Blockade: Primarily affects the heart, leading to a decreased heart rate and reduced force of myocardial contraction. This action also occurs in the kidneys, where it inhibits the renin-angiotensin system, resulting in decreased vasoconstriction and water retention.[7][9]
- β₂ Receptor Blockade: Affects smooth muscle cells, such as those in the airways and vasculature. Inhibition of these receptors can lead to airway constriction and an increase in peripheral vascular resistance.[7][8]



The primary signaling pathway inhibited by Nadolol is the cyclic AMP (cAMP) pathway. By blocking β_1 and β_2 adrenoceptors, Nadolol prevents the activation of adenylyl cyclase, thereby inhibiting the production of cAMP and its subsequent signaling cascade.[8]



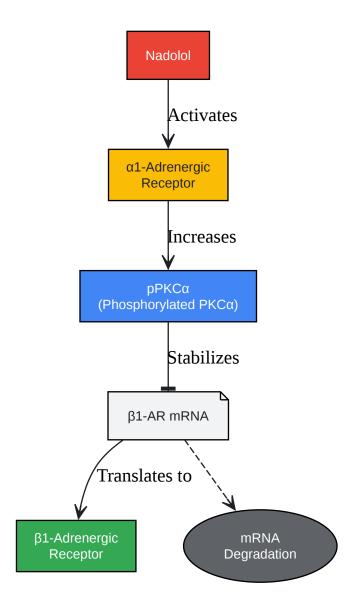
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Nadolol's primary mechanism of action via beta-receptor blockade.

Receptor Up-regulation Signaling Pathway

Long-term use of β -blockers like Nadolol can lead to an up-regulation of β -adrenergic receptors. Research indicates that Nadolol-induced β_1 -AR up-regulation is mediated through a distinct pathway involving α_1 -adrenergic receptor activation and Protein Kinase C (PKC).[10] This process appears to stabilize β_1 -AR mRNA, leading to increased receptor expression.[10]





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Proposed pathway for Nadolol-induced β1-receptor up-regulation.

Experimental Protocols Study of Nadolol-Induced β-Adrenergic Receptor Upregulation

The following methodology is summarized from a study investigating the mechanisms of β -AR up-regulation in mouse cerebral cortical neurons.[10]

• Objective: To clarify the mechanisms of β-AR up-regulation following continuous exposure to Nadolol.



- Model System: Mouse cerebral cortical neurons.
- Experimental Conditions:
 - Neurons were continuously exposed to Nadolol (10 nM) for 24 hours.
 - The dose-dependent effects of Nadolol on both $β_1$ and $β_2$ receptor subtypes were evaluated.
- Key Interventions and Measurements:
 - Protein A Kinase Inhibition: The inhibitor KT5720 was used to determine if the cAMP pathway was involved in the up-regulation.
 - \circ α_1 -AR Agonism/Antagonism: Phenylephrine (an α_1 -AR agonist) was used to test its effect on β -AR expression. Prazosin (an α_1 -AR antagonist) was used to see if it could suppress the Nadolol-induced effects.
 - PKCα Phosphorylation: The level of phosphorylated protein kinase Cα (pPKCα) was measured to assess the involvement of the PKC pathway.
 - \circ mRNA Stability: The degradation of β_1 -AR and β_2 -AR mRNA was measured to determine if Nadolol affected mRNA stability.
- Summary of Results: The study found that Nadolol-induced up-regulation of β₁-ARs is mediated by the activation of α₁-ARs, leading to increased pPKCα levels, which in turn stabilizes β₁-AR mRNA.[10] This effect was not observed for β₂-ARs, suggesting a different regulatory pathway for that subtype.[10]

Dosing and Administration

While **Nadolol D9** is primarily for research use, the established clinical dosages for the parent compound, Nadolol, are relevant for experimental design and context.

Table 3: Clinical Dosing of Nadolol (Parent Compound)



Indication	Initial Dose	Maintenance/Max Dose	Source(s)
Hypertension	40 mg once daily	Up to 320 mg/day	Medscape, StatPearls[11][12]
Angina Pectoris	40 mg once daily	Up to 240 mg/day	Medscape, StatPearls[11][12]
Supraventricular Tachycardia (Off- label)	-	60-160 mg/day	Medscape[11]
Migraine Prophylaxis (Off-label)	40-80 mg once daily	Up to 240 mg/day	Medscape[11]
Upper GI Rebleed (Off-label)	-	40-160 mg/day	Medscape[11]

Note on Dose Adjustments:

- Renal Impairment: Dosage intervals should be extended for patients with a creatinine clearance below 50 mL/min.[13]
- Pediatric and Geriatric Use: Lower starting doses are often considered for pediatric (off-label) and geriatric populations.[13]

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